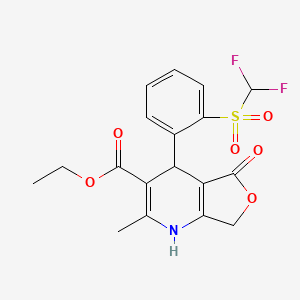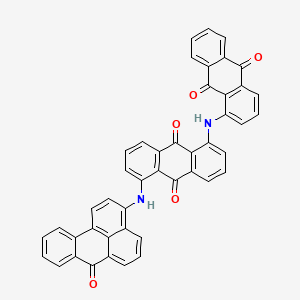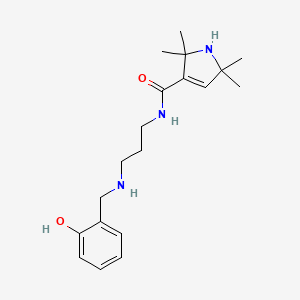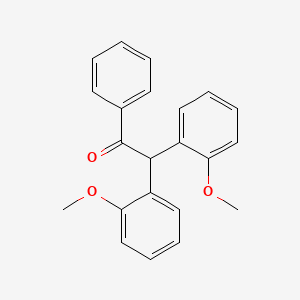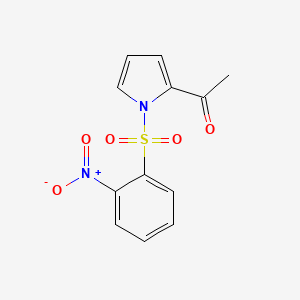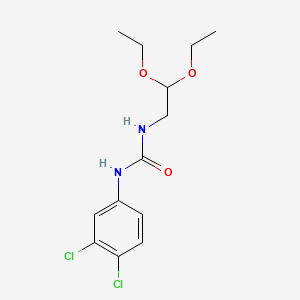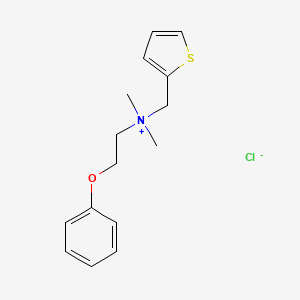
Dimethyl(2-phenoxyethyl)(2-thienylmethyl)ammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl(2-phenoxyethyl)(2-thienylmethyl)ammonium chloride is a chemical compound with the molecular formula C15H20ClNOS and a molecular weight of 297.8434 g/mol . This compound is known for its unique structure, which includes a phenoxyethyl group and a thienylmethyl group attached to a dimethylammonium chloride moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of Dimethyl(2-phenoxyethyl)(2-thienylmethyl)ammonium chloride typically involves the reaction of 2-phenoxyethanol with 2-thienylmethyl chloride in the presence of a base, followed by quaternization with dimethylamine and subsequent treatment with hydrochloric acid to form the chloride salt . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Dimethyl(2-phenoxyethyl)(2-thienylmethyl)ammonium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxyethyl or thienylmethyl groups, using reagents like sodium hydride or alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Dimethyl(2-phenoxyethyl)(2-thienylmethyl)ammonium chloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of Dimethyl(2-phenoxyethyl)(2-thienylmethyl)ammonium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyethyl and thienylmethyl groups contribute to its binding affinity and specificity. The compound may modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Dimethyl(2-phenoxyethyl)(2-thienylmethyl)ammonium chloride can be compared with other similar compounds, such as:
Dimethyl(2-phenoxyethyl)ammonium chloride: Lacks the thienylmethyl group, which may result in different chemical and biological properties.
Dimethyl(2-thienylmethyl)ammonium chloride: Lacks the phenoxyethyl group, affecting its overall reactivity and applications.
Phenoxyethyl(2-thienylmethyl)ammonium chloride: Contains both phenoxyethyl and thienylmethyl groups but lacks the dimethylammonium moiety, leading to variations in its chemical behavior.
The uniqueness of this compound lies in its combined structural features, which contribute to its diverse applications and reactivity .
Properties
CAS No. |
93942-37-1 |
|---|---|
Molecular Formula |
C15H20ClNOS |
Molecular Weight |
297.8 g/mol |
IUPAC Name |
dimethyl-(2-phenoxyethyl)-(thiophen-2-ylmethyl)azanium;chloride |
InChI |
InChI=1S/C15H20NOS.ClH/c1-16(2,13-15-9-6-12-18-15)10-11-17-14-7-4-3-5-8-14;/h3-9,12H,10-11,13H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
CGSVCNBINHWWFW-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(CCOC1=CC=CC=C1)CC2=CC=CS2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl(triphenyl)phosphanium;3,4,6-trichloro-2-[(2,3,5-trichloro-6-oxidophenyl)methyl]phenolate](/img/structure/B12710974.png)

